N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (hereafter referred to as Compound A) is a diamide derivative featuring a central ethanediamide backbone. Its structure includes:
- A 2-hydroxyethyl group attached to one amide nitrogen.
- A 1,3-oxazinan-2-ylmethyl substituent on the second amide nitrogen, further modified with a 4-methoxybenzenesulfonyl group at the 3-position of the oxazinan ring.
Compound A’s molecular formula is C₁₇H₂₄N₃O₆S (calculated from ), with a molecular weight of 422.46 g/mol.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-25-12-3-5-13(6-4-12)27(23,24)19-8-2-10-26-14(19)11-18-16(22)15(21)17-7-9-20/h3-6,14,20H,2,7-11H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKCSFJWMLNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, with the CAS number 869071-53-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
- Molecular Formula : C₁₆H₂₃N₃O₇S
- Molecular Weight : 401.4 g/mol
- Structure : The compound features a complex structure that includes an oxazinan ring and a methoxybenzenesulfonyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 869071-53-4 |
| Molecular Weight | 401.4 g/mol |
| Molecular Formula | C₁₆H₂₃N₃O₇S |
The biological activity of this compound is primarily attributed to its role as an inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This kinase is involved in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression regulation.
- Inhibition of CaMKII : The compound selectively inhibits CaMKII, which plays a significant role in neuronal signaling and cardiac function. Inhibition of this pathway can lead to various physiological effects, particularly in the context of neuroprotection and cardioprotection.
- Impact on Cellular Signaling : By modulating CaMKII activity, this compound influences downstream signaling pathways that are critical for cellular responses to stress and injury.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity. In models of neurodegenerative diseases, its administration resulted in reduced neuronal death and improved functional outcomes.
- Cardioprotective Properties : In cardiac models, the compound has shown promise in reducing arrhythmias induced by calcium overload. Its ability to stabilize cellular calcium levels suggests potential applications in treating heart diseases characterized by dysregulated calcium signaling.
Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced neuronal death in excitotoxic models |
| Cardioprotection | Stabilized calcium levels; reduced arrhythmias |
| Mechanistic Insights | Inhibition of CaMKII; modulation of downstream effects |
Comparison with Similar Compounds
Structural Analog: KN-93 and KN-92
KN-93 (2-[N-(2-hydroxyethyl)]-N-(4-methoxybenzenesulfonyl)amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) and KN-92 (its kinase-inactive analog) share structural motifs with Compound A, particularly the 4-methoxybenzenesulfonyl group .
Key Differences :
- Compound A lacks the 4-chlorocinnamyl and N-methylbenzyl groups present in KN-93, likely reducing its affinity for CaMKII.
- The ethanediamide backbone in Compound A may confer distinct hydrogen-bonding capabilities compared to KN-93’s benzylamine scaffold.
Structural Analog: N-[2-(Dimethylamino)ethyl] Variant
A closely related compound, N-[2-(dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide (Compound B, CAS 872862-89-0), differs from Compound A by replacing the hydroxyethyl group with a dimethylaminoethyl group .
| Property | Compound A | Compound B |
|---|---|---|
| Solubility | Higher (due to -OH) | Lower (tertiary amine) |
| Basicity | Neutral | Basic (pKa ~8–9) |
| Potential Applications | Unknown | Likely enhanced cell permeability |
Implications :
- Compound B’s dimethylamino group may improve membrane permeability but reduce solubility in aqueous media.
Functional Analog: N,O-Bidentate Directing Groups
Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share the N,O-bidentate motif with Compound A. These groups are critical for metal coordination in catalytic reactions.
Sulfonamide-Based Analogs
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () highlight the diversity of sulfonamide applications.
| Application | Compound A | Sulfonamide Analogs |
|---|---|---|
| Biological Targeting | Potential kinase interactions | Azide-based click chemistry |
| Antioxidant Capacity | Not studied | Hydroxamic acids (e.g., DPPH assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
